molecular formula C14H13N3O2 B14755202 N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline CAS No. 790-48-7

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline

Katalognummer: B14755202
CAS-Nummer: 790-48-7
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: UYKWINPUYBGLDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline is an organic compound with the molecular formula C14H13N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group and a methylideneamino group attached to an aniline ring, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between N-methylaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Nitrated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of gasoline additives, gum inhibitors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline can be compared with similar compounds such as:

    N-methyl-4-nitroaniline: Similar structure but lacks the methylideneamino group.

    N,N-dimethyl-4-[(4-nitrophenyl)imino]methyl]aniline: Contains an additional methyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

790-48-7

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C14H13N3O2/c1-16(13-5-3-2-4-6-13)15-11-12-7-9-14(10-8-12)17(18)19/h2-11H,1H3

InChI-Schlüssel

UYKWINPUYBGLDJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.